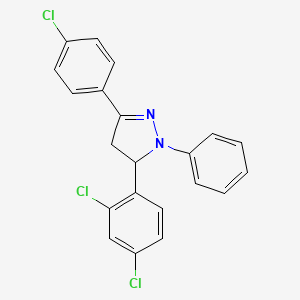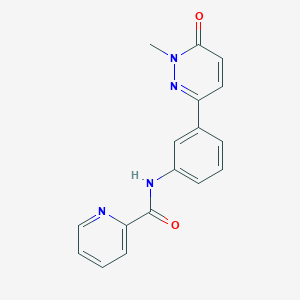![molecular formula C19H18Cl2F3N3O B2679251 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329779-26-2](/img/structure/B2679251.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals, and it also contains chloro and trifluoromethyl groups attached to phenyl rings. These groups can have significant effects on the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual phenyl rings, followed by the introduction of the chloro and trifluoromethyl groups, and finally the coupling of these rings with the piperazine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the phenyl rings would likely result in a fairly rigid structure, while the chloro and trifluoromethyl groups could influence the compound’s polarity and thus its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring is often involved in reactions with acids and bases, while the chloro and trifluoromethyl groups on the phenyl rings could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl groups could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Potential Pesticides
Research on N-derivatives of various acetamides, including compounds with structural similarities to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, has shown promising results for potential pesticide applications. These compounds have been characterized by X-ray powder diffraction, providing valuable data for the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial and Anticancer Activities
A series of acetamide derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities. The research included molecular docking studies, which indicated significant antimicrobial activity comparable to standard drugs and good anticancer activity among the synthesized compounds. This suggests that these compounds, including those structurally related to this compound, could serve as leads for drug design targeting cancer and infections (Mehta et al., 2019).
Acetylcholinesterase Inhibition
Compounds incorporating the piperazine unit, similar to the one in this compound, have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE). This enzyme is a target for treating Alzheimer's disease, indicating that such compounds could have therapeutic potential in neurodegenerative conditions. One study revealed compounds with significant inhibition rates against AChE, suggesting a promising avenue for Alzheimer's disease treatment (Yurttaş, Kaplancıklı, & Özkay, 2013).
Central Nervous System (CNS) Agents
N-derivatives of acetamides, structurally related to this compound, have been synthesized and evaluated for their potential as CNS agents. Molecular docking studies into the GABAA receptor and evaluations of anxiolytic and skeletal muscle relaxant activities suggest these compounds could contribute to developing new treatments for CNS disorders. Among the synthesized compounds, one showed potent anxiolytic and skeletal muscle relaxant activity, indicating potential applications in CNS therapeutic development (Verma, Kumar, & Kumar, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O/c20-14-2-1-3-15(11-14)27-8-6-26(7-9-27)12-18(28)25-17-10-13(19(22,23)24)4-5-16(17)21/h1-5,10-11H,6-9,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZDURBYVJJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679174.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)

![6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2679181.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone](/img/structure/B2679183.png)


![1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2679188.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)